molecular formula C18H15N3OS B2575372 2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol CAS No. 510766-52-6

2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol

Cat. No.: B2575372
CAS No.: 510766-52-6
M. Wt: 321.4
InChI Key: NGGFHTISJBXFMZ-UHFFFAOYSA-N
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Description

2-(4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol is a heterocyclic compound featuring a benzo[d]thiazole core fused to a pyrazole ring and a substituted phenol group. The benzo[d]thiazole moiety is known for its pharmacological relevance, particularly in anticancer and antimicrobial agents, while the pyrazole ring enhances structural rigidity and binding affinity in biological systems . The 3,5-dimethylphenol substituent introduces steric and electronic effects that may influence solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]-3,5-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-10-7-11(2)16(14(22)8-10)17-12(9-19-21-17)18-20-13-5-3-4-6-15(13)23-18/h3-9,22H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGFHTISJBXFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=C(C=NN2)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Intermediate: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Pyrazole Ring Formation: The benzothiazole intermediate is then reacted with hydrazine derivatives to form the pyrazole ring. This step often requires a catalyst and is conducted under reflux conditions.

    Coupling with Dimethylphenol: The final step involves coupling the pyrazole-benzothiazole intermediate with 3,5-dimethylphenol using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its antitumor activity, particularly against certain cancer cell lines.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the application:

    Antimicrobial Activity: Disrupts the cell membrane integrity of microbes, leading to cell lysis.

    Antitumor Activity: Induces apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines by modulating signaling pathways like NF-κB.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

  • Planarity and Conformation: Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its fluorophenyl analog (5) exhibit near-planar conformations, except for one fluorophenyl group oriented perpendicularly to the molecular plane . In contrast, the 3,5-dimethylphenol group in the target compound may introduce steric hindrance, reducing planarity and affecting binding interactions.
  • Substituent Effects: Halogenation (e.g., Cl, Br, F) in analogs such as compounds 12–15 enhances electrophilicity and metabolic stability.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound* N/A N/A 3,5-dimethylphenol
Compound 14 238–239 64 3,5-dichlorophenol
Compound 15 221–222 45 4-bromo-3,5-dimethylphenyl
Compound 4 N/A High 4-chlorophenyl, fluorophenyl

Key Research Findings

  • Structural Insights :
    Single-crystal diffraction studies of analogs (e.g., compounds 4 and 5 ) reveal isostructural packing with triclinic symmetry, suggesting predictable crystallinity for the target compound .

Biological Activity

The compound 2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol is a hybrid molecule that combines elements of benzothiazole and pyrazole, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure

The molecular formula of the compound is C23H16N4O4SC_{23}H_{16}N_{4}O_{4}S, with a molecular weight of approximately 444.46 g/mol. The structure features a benzothiazole moiety linked to a pyrazole ring and a dimethylphenol group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Activity : Many benzothiazole derivatives have demonstrated significant antibacterial properties against various pathogens.
  • Anticancer Activity : Pyrazole derivatives are often explored for their potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties : Compounds with phenolic structures frequently show activity against inflammatory mediators.

Antimicrobial Activity

A study on related benzothiazole-pyrazole compounds revealed promising antibacterial effects against Escherichia coli and Staphylococcus aureus. For instance, one derivative showed an inhibition concentration (IC) of 1.6 mg/mL against E. coli and 0.833 mg/mL against Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainIC (mg/mL)
Benzothiazole-Pyrazole Derivative 1E. coli1.6
Benzothiazole-Pyrazole Derivative 2Staphylococcus aureus0.833
Benzothiazole-Pyrazole Derivative 3Bacillus subtilis0.52

Anticancer Activity

Research into the anticancer potential of similar compounds has shown that they can inhibit the growth of various cancer cell lines. A notable study demonstrated that certain benzothiazole derivatives inhibited human CD4+ lymphocytes and displayed cytotoxicity against leukemia cell lines . The mechanism behind this activity is believed to involve the induction of oxidative stress in cancer cells.

Anti-inflammatory Properties

Compounds containing phenolic groups are often evaluated for their anti-inflammatory effects. In one study, several synthesized benzothiazole derivatives exhibited excellent inhibitory action against the enzyme lipoxygenase (LO), with IC50 values in the sub-micromolar range . This suggests potential therapeutic applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

CompoundEnzyme TargetIC50 (µM)
Benzothiazole Derivative ALipoxygenase0.5
Benzothiazole Derivative BCyclooxygenase-20.8

Case Studies

  • Antibacterial Screening : A series of synthesized benzothiazole-pyrazole derivatives were screened for antibacterial activity, revealing that modifications to the benzothiazole structure significantly impacted efficacy against gram-positive and gram-negative bacteria .
  • Cytotoxicity Assays : Another study assessed the cytotoxic effects of these compounds on various cancer cell lines, finding that specific substitutions on the pyrazole ring enhanced anticancer activity by promoting apoptosis in malignant cells .

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